molecular formula C15H14FNO4S B404900 Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate CAS No. 349402-78-4

Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate

Cat. No.: B404900
CAS No.: 349402-78-4
M. Wt: 323.3g/mol
InChI Key: DEJGEIBAIIZTNR-UHFFFAOYSA-N
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Description

Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate is a synthetic organic compound with the molecular formula C 15 H 14 FNO 4 S. This molecule integrates several functional motifs, including a benzoate ester and a sulfonamide group attached to a fluorophenyl ring, making it a valuable building block in medicinal chemistry and organic synthesis . Its structure suggests potential application as a synthetic intermediate for the development of more complex molecules, such as pharmaceutical candidates. For instance, structurally related sulfonamide compounds are known to exhibit inhibitory activity against enzymes like carbonic anhydrase . The presence of the sulfonamide group is a key feature in many biologically active compounds and protease inhibitors . Researchers can utilize this compound to explore structure-activity relationships or as a precursor in multi-step synthetic routes. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 4-[(4-fluorophenyl)sulfonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c1-2-21-15(18)11-3-7-13(8-4-11)17-22(19,20)14-9-5-12(16)6-10-14/h3-10,17H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJGEIBAIIZTNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate typically involves the following steps:

    Formation of the sulfonamide intermediate: This step involves the reaction of 4-fluoroaniline with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to form the sulfonamide intermediate.

    Esterification: The sulfonamide intermediate is then reacted with ethyl 4-aminobenzoate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted derivatives with various functional groups replacing the fluorine atom.

    Hydrolysis: 4-{[(4-fluorophenyl)sulfonyl]amino}benzoic acid.

    Oxidation and reduction: Oxidized or reduced forms of the sulfonamide group.

Scientific Research Applications

Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The sulfonamide group is known to interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate and analogous sulfonamide benzoate derivatives:

Compound Substituent Molecular Formula Key Properties/Applications Evidence Source
This compound 4-fluorophenylsulfonylamino C₁₅H₁₄FNO₄S High electronegativity (F), potential for bioactivity; used in drug discovery .
Ethyl 4-([(4-chlorobutyl)sulfonyl]amino)benzoate 4-chlorobutylsulfonylamino C₁₃H₁₇ClNO₄S Increased lipophilicity due to alkyl chain; possible prodrug candidate .
Chlorimuron ethyl (Ethyl-2-sulfonylurea benzoate) Sulfonylurea group with pyrimidine C₁₅H₁₅ClN₄O₆S Herbicidal activity; MP: 181°C; crystalline structure enhances stability .
Ethyl 4-({[(4-nitrophenyl)sulfonyl]amino})benzoate 4-nitrophenylsulfonylamino C₁₅H₁₄N₂O₆S Strong electron-withdrawing nitro group; higher acidity and reactivity .
Ethyl 4-({[(phenylsulfonyl)amino]acetyl}amino)benzoate Phenylsulfonylamino-acetyl C₁₇H₁₈N₂O₅S Extended acetyl spacer; altered hydrogen-bonding capacity for target modulation .
Ethyl 4-[(2-{[(4-bromophenyl)sulfonyl]amino}propanoyl)amino]benzoate Bromophenylsulfonylamino-propanoyl C₁₈H₁₉BrN₂O₅S Bulky bromine substituent; potential for enhanced metabolic stability .

Structural and Functional Analysis

  • Electron Effects : The 4-fluorophenyl group in the target compound introduces electronegativity, enhancing hydrogen-bond acceptor capacity compared to alkyl (e.g., 4-chlorobutyl) or nitro-substituted analogs. This may improve binding to biological targets like kinases or proteases .
  • The fluorophenyl group balances moderate lipophilicity with polarity.
  • Biological Activity : Sulfonylureas (e.g., Chlorimuron ethyl) act as herbicides by inhibiting acetolactate synthase , while the target compound’s sulfonamide may target human enzymes (e.g., carbonic anhydrases).

Physicochemical Properties

Property Target Compound Chlorimuron Ethyl 4-Nitrophenyl Analog
Molecular Weight 323.34 g/mol 414.82 g/mol 350.35 g/mol
Melting Point Not reported 181°C Likely >150°C (nitro)
Polar Surface Area ~95 Ų ~140 Ų ~110 Ų
logP (Predicted) ~2.8 ~3.2 ~2.5
  • The nitro analog’s higher acidity (pKa ~6–7 for sulfonamide) may enhance solubility under physiological conditions compared to the fluoro derivative (pKa ~8–9) .

Biological Activity

Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a sulfonamide group, which is known for its ability to interact with various biological targets. The presence of the fluorine atom in the para position of the phenyl ring enhances the compound's reactivity and binding affinity, potentially leading to increased biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can form strong interactions with enzymes, potentially inhibiting their activity through competitive binding.
  • Receptor Binding : The compound may bind to specific receptors, modulating various biological pathways.
  • Hydrophobic Interactions : The fluorophenyl moiety enhances hydrophobic interactions, which can improve binding affinity to target proteins.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing significant inhibition of growth in Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Streptococcus pneumoniae16
Escherichia coli64

Anticancer Activity

The compound's anticancer properties have been explored in vitro against several cancer cell lines. Notably, it demonstrated cytotoxic effects on the MCF-7 breast cancer cell line.

Cell LineEC50 (μM)Reference Drug EC50 (μM)
MCF-710.28Doxorubicin (0.877)
HepG210.79Doxorubicin (0.877)

The structure-activity relationship (SAR) analysis revealed that substituents like the fluorophenyl group significantly enhance anticancer activity compared to non-fluorinated analogs.

Case Studies

  • Antimicrobial Efficacy Study :
    A recent study published in Journal of Antibiotics examined the antimicrobial efficacy of this compound against resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with traditional antibiotics.
  • Cytotoxicity Assessment :
    An investigation into the cytotoxic effects on cancer cell lines demonstrated that this compound induced apoptosis in MCF-7 cells. Flow cytometry analysis showed an increase in early apoptotic cells, suggesting a potential mechanism through caspase activation.

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